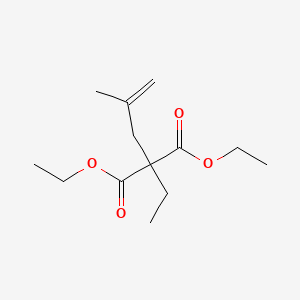
3-Methyl-1-nitroso-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-nitroso-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitroso group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with nitrosyl chloride (NOCl) in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-nitroso-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation (H2/Pd)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: 3-Methyl-1-nitro-1H-indole
Reduction: 3-Methyl-1-amino-1H-indole
Substitution: Various halogenated or nitrated derivatives of this compound
Applications De Recherche Scientifique
3-Methyl-1-nitroso-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-nitroso-1H-indole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s reactivity with cellular components can result in the modulation of signaling pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
- 1-Nitroso-2-methylindoline
Uniqueness
3-Methyl-1-nitroso-1H-indole is unique due to its specific substitution pattern and the presence of the nitroso group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
58567-91-2 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-methyl-1-nitrosoindole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-11(10-12)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clé InChI |
UXTLWKNWGYYBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


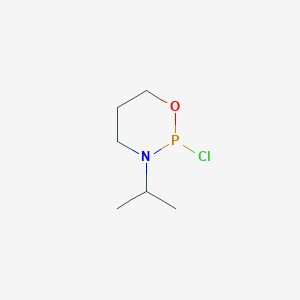
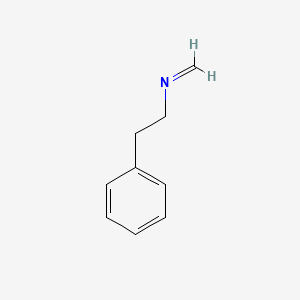
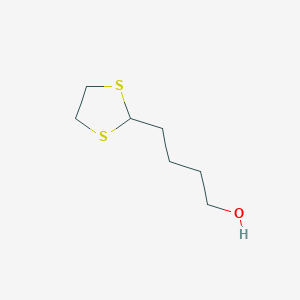
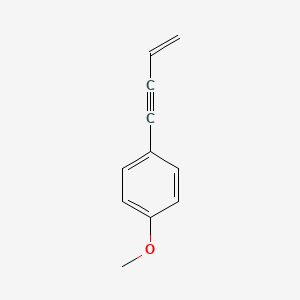
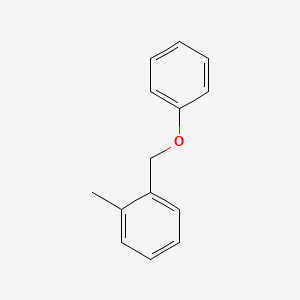

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
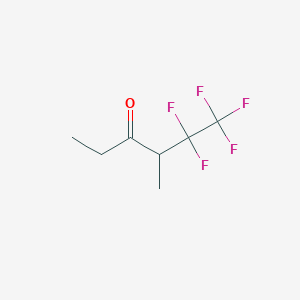
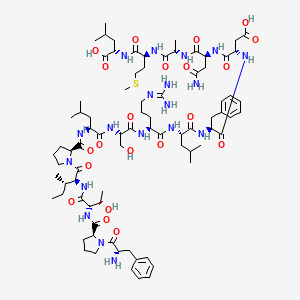
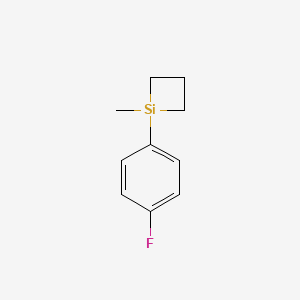
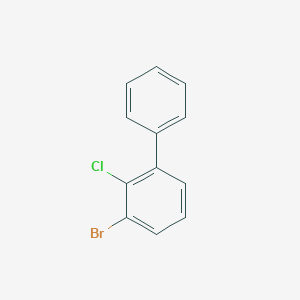

![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
